2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one is a heterocyclic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one can be achieved through a multi-component reaction. One common method involves the condensation of dimedone, benzaldehyde, and nitroethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in ethanol at reflux temperature, leading to the formation of the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as L-proline can be employed to promote the reaction under milder conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-amino-7,7-dimethyl-3-amino-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted chromene derivatives with different functional groups.
Scientific Research Applications
2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl .
Uniqueness
2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-3-nitro-4-phenyl-6,8-dihydro-4H-chromen-5-one |
InChI |
InChI=1S/C17H18N2O4/c1-17(2)8-11(20)14-12(9-17)23-16(18)15(19(21)22)13(14)10-6-4-3-5-7-10/h3-7,13H,8-9,18H2,1-2H3 |
InChI Key |
JDLNOFPVDDNQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.